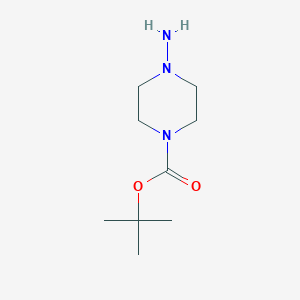

Tert-butyl 4-aminopiperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-aminopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-4-6-12(10)7-5-11/h4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZFIRHRGPLKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621772 | |

| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118753-66-5 | |

| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is tert-butyl 4-aminopiperazine-1-carboxylate?

An In-Depth Technical Guide to tert-butyl 4-aminopiperazine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Executive Summary

This compound, commonly referred to as 1-Boc-4-aminopiperazine, is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and chemical research industries. Its structure strategically combines a piperazine core, a common "privileged scaffold" in medicinal chemistry, with two distinct nitrogen functionalities: a primary N-amino group poised for nucleophilic reactions and a secondary amine masked by a tert-butyloxycarbonyl (Boc) protecting group. This orthogonal reactivity allows for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a validated protocol for its characterization, a proposed synthetic route, its applications in drug discovery, and essential safety protocols for its handling.

Introduction: A Strategically Designed Intermediate

The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, prized for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The strategic design of this compound leverages this core scaffold, offering medicinal chemists a versatile tool for molecular elaboration.

The true value of this compound lies in its dual-handle nature:

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group. Its presence renders the secondary amine at the 1-position unreactive under a wide range of conditions, thereby directing initial synthetic transformations to the other nitrogen atom. This group can be efficiently removed under acidic conditions in a later step to allow for further functionalization, such as amide bond formation or reductive amination.

-

The N-Amino Moiety: The primary amino group at the 4-position (an N-amino, or hydrazine derivative) is a potent nucleophile. It serves as a key reaction site for forming a variety of chemical bonds and is a precursor for constructing other heterocyclic systems, such as pyrazoles or pyridazines.

This intelligent design allows for a programmed, stepwise synthesis, which is a cornerstone of efficient and high-yield drug development campaigns.

Physicochemical Properties and Characterization

Accurate identification and confirmation of purity are paramount in a research and development setting. The properties of this compound are well-defined, and its structure can be unequivocally confirmed through standard analytical techniques.

Core Chemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | References |

| CAS Number | 118753-66-5 | [1][2] |

| Molecular Formula | C₉H₁₉N₃O₂ | [1] |

| Molecular Weight | 201.27 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Boc-4-aminopiperazine, 4-Amino-1-tert-butoxycarbonylpiperazine | [1] |

| Solubility | Soluble in organic solvents like methanol and chloroform.[3] |

Spectroscopic and Analytical Validation

A self-validating protocol for this compound relies on a combination of spectroscopic methods to confirm its structure and a chromatographic method to assess its purity.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for structural confirmation. The expected spectrum in CDCl₃ would exhibit the following key signals:

-

~1.47 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

~2.80 ppm (triplet, 4H): Represents the four protons on the carbons adjacent to the N-amino group (C3 and C5).

-

~3.50 ppm (triplet, 4H): Represents the four protons on the carbons adjacent to the N-Boc group (C2 and C6).

-

Variable (broad singlet, 2H): The two protons of the primary N-amino group. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.

¹³C NMR and Mass Spectrometry (MS) are used as complementary techniques to further confirm the molecular weight and carbon framework.[4][5]

2.2.2 Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.[6] A typical analysis would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Purity is reported as the area percentage of the main peak.

Synthesis and Purification

While various suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost drivers. The N-amination of a Boc-protected secondary amine is a common transformation in organic synthesis.

Synthetic Strategy: N-Amination of 1-Boc-Piperazine

The most direct approach involves the reaction of commercially available 1-Boc-piperazine with an electrophilic aminating agent. This strategy isolates the reaction to the desired nitrogen atom, as the other is protected.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [oakwoodchemical.com]

- 3. biosynce.com [biosynce.com]

- 4. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum [chemicalbook.com]

- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester(170911-92-9) 1H NMR [m.chemicalbook.com]

- 6. 170911-92-9|tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of a Bifunctional Scaffold

An In-Depth Technical Guide to tert-butyl 4-aminopiperazine-1-carboxylate: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 118753-66-5) has emerged as a quintessential example of such a scaffold.[1] Its structure is deceptively simple, yet it harbors a powerful combination of orthogonally protected nitrogen atoms. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

The molecule features a piperazine ring, a common motif in many bioactive compounds, with two key functionalities: a primary amino group at the N-4 position, which acts as a potent nucleophile, and a carbamate-protected secondary amine at the N-1 position. The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group, allowing for selective reactions at the N-4 position before exposing the N-1 nitrogen for subsequent functionalization. This inherent bifunctionality makes it an invaluable tool for introducing the piperazine core into target molecules in a controlled, stepwise manner.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research.

Core Physicochemical Properties

The key properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.

| Property | Value | Reference |

| CAS Number | 118753-66-5 | [1] |

| Molecular Formula | C₉H₁₉N₃O₂ | [1] |

| Molecular Weight | 201.27 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | QMZFIRHRGPLKEV-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While full spectra are best obtained experimentally, the expected signatures are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the aliphatic region (typically 2.5-3.5 ppm). The protons of the primary amino group (-NH₂) will present as a broad singlet, the chemical shift of which can be solvent-dependent.[2]

-

¹³C NMR: The carbon spectrum will show a distinct signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the piperazine ring will resonate in the 40-50 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.2.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and a strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.

Part 2: Synthesis and Purification

The synthesis of this compound is not commonly performed in a standard research lab due to its commercial availability. However, a conceptual understanding of its synthesis from tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) is valuable. A common route involves the nitrosation of N-Boc-piperazine followed by reduction of the N-nitroso intermediate.

Conceptual Synthetic Workflow

Sources

An In-depth Technical Guide to the Structure Elucidation of tert-butyl 4-aminopiperazine-1-carboxylate

This guide provides a comprehensive framework for the definitive structure elucidation of tert-butyl 4-aminopiperazine-1-carboxylate (t-Boc-4-aminopiperazine), a critical building block in modern medicinal chemistry. As a bifunctional molecule featuring a nucleophilic primary amine and a Boc-protected secondary amine within a piperazine scaffold, its unambiguous identification is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients (APIs). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

The molecular formula of the target compound is C₉H₁₉N₃O₂ with a molecular weight of 201.27 g/mol .[1] Its structure integrates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group with a reactive primary amino group, demanding a multi-technique analytical approach for complete characterization.

The Strategic Importance of Orthogonal Analytical Techniques

The principle of structure elucidation relies on the convergence of data from multiple, independent (orthogonal) analytical methods. No single technique provides absolute proof. Instead, we build a conclusive case by integrating evidence from Nuclear Magnetic Resonance (NMR) for connectivity, Mass Spectrometry (MS) for mass and fragmentation, and Infrared (IR) Spectroscopy for functional group identification. Chromatographic methods serve as the gatekeeper, ensuring the analytical data pertains to a pure substance.

Caption: A logical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. For t-Boc-4-aminopiperazine, both ¹H and ¹³C NMR are essential.

Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for moderately polar compounds. However, the primary amine protons (-NH₂) may exchange with residual water or broaden, making their observation difficult. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to better resolve these exchangeable protons.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (CH₃)₃ | ~ 1.45 | Singlet (s) | 9H | Nine equivalent protons with no adjacent proton neighbors. Characteristic signal for a Boc group. |

| Piperazine CH₂ (Boc-N-CH₂) | ~ 3.40 - 3.50 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to the electron-withdrawing carbamate nitrogen are deshielded and shifted downfield. |

| Piperazine CH₂ (-N(NH₂)-CH₂) | ~ 2.85 - 2.95 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to the less electron-withdrawing amino-substituted nitrogen appear more upfield. |

| Amine (NH₂) | Variable (e.g., ~ 1.5 - 2.5, can be broad) | Broad Singlet (br s) | 2H | Exchangeable protons. A D₂O shake experiment will cause this signal to disappear, confirming its assignment. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (C (CH₃)₃) | ~ 80.0 | The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen. |

| tert-Butyl (C(C H₃)₃) | ~ 28.5 | The three equivalent methyl carbons of the Boc group. |

| Carbamate Carbonyl (C =O) | ~ 154.9 | Characteristic chemical shift for a carbamate carbonyl carbon. |

| Piperazine CH₂ (Boc-N-C H₂) | ~ 51.0 | Carbon adjacent to the amino-substituted nitrogen. |

| Piperazine CH₂ (-N(NH₂)-C H₂) | ~ 44.0 | Carbon adjacent to the carbamate nitrogen. The electron-withdrawing effect of the Boc group causes a downfield shift, but this is often less pronounced than the effect on the adjacent protons. |

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum. If the NH₂ peak is not clear, prepare a second sample in DMSO-d₆.

-

D₂O Shake: To the CDCl₃ sample, add one drop of D₂O, shake vigorously, and re-acquire the ¹H spectrum to confirm the NH₂ signal.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively link proton and carbon signals and confirm the piperazine ring connectivity.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

Expected Molecular Ion:

-

Calculated Exact Mass: 201.1528

-

Observed [M+H]⁺: m/z 202.1601

Key Fragmentation Pathways: The most labile part of the molecule is the Boc group, which dictates the primary fragmentation pattern.

Caption: Primary ESI-MS fragmentation pathways.

-

Loss of Isobutylene (C₄H₈, -56 Da): A common fragmentation for Boc groups, leaving a carbamic acid intermediate.

-

Loss of tert-butyl radical (•C(CH₃)₃, -57 Da): Cleavage of the C-O bond.

-

Loss of the entire Boc group (-101 Da): Cleavage to yield the 4-aminopiperazinium ion.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column (e.g., 50 x 2.1 mm) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure purity before MS analysis.

-

MS Acquisition: Analyze using an ESI source in positive ion mode. Scan a mass range from m/z 50 to 500.

-

High-Resolution MS (HRMS): For definitive formula confirmation, perform the analysis on a TOF or Orbitrap instrument to obtain a mass measurement with <5 ppm error.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group |

| N-H Stretch | 3400 - 3300 | Two medium peaks (asymmetric & symmetric) | Primary Amine (-NH₂) |

| C-H Stretch | 2975 - 2850 | Strong, sharp peaks | Alkanes (tert-butyl, piperazine) |

| C=O Stretch | ~1690 | Very strong, sharp peak | Carbamate (-O-C=O) |

| N-H Bend | ~1600 | Medium peak | Primary Amine (-NH₂) |

| C-O Stretch | ~1160 | Strong peak | Carbamate |

Causality of Peak Strength: The C=O bond in the carbamate has a very large dipole moment, resulting in a characteristically strong absorption band. This is often the most prominent peak in the spectrum and serves as a key diagnostic marker for the Boc group.

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquisition: Apply pressure to the sample and collect the spectrum, typically by co-adding 16 or 32 scans.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

Safety and Handling

While comprehensive toxicological data may not be available, related compounds and standard laboratory practice dictate cautious handling.

-

Hazards: May cause skin, eye, and respiratory irritation.[2][3] Harmful if swallowed.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[2]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[2]

-

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. The characteristic 9H singlet in the ¹H NMR and the strong carbonyl absorption near 1690 cm⁻¹ in the IR spectrum provide strong evidence for the Boc group. The distinct sets of piperazine proton and carbon signals confirm the ring structure. Finally, high-resolution mass spectrometry validates the elemental composition with high accuracy, and the observed fragmentation patterns are fully consistent with the proposed structure. The convergence of these orthogonal data points provides an unambiguous and trustworthy confirmation of the molecule's identity and purity.

References

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Capot Chemical. MSDS of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl 4-aminopiperazine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone of drug design, prized for its favorable pharmacokinetic properties and its ability to forge critical interactions with biological targets. Within this privileged class of heterocycles, tert-butyl 4-aminopiperazine-1-carboxylate emerges as a particularly strategic building block. Its unique bifunctional nature—presenting a nucleophilic secondary amine at the N4 position and a protected, less reactive primary amine at the N1 position via a carbamate linkage—offers chemists a versatile handle for sequential, regioselective modifications. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its practical application in the construction of complex bioactive molecules.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The primary identifiers and key physicochemical properties for this compound are summarized below.

| Identifier/Property | Value | Source(s) |

| CAS Number | 118753-66-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₉N₃O₂ | [1][5] |

| Molecular Weight | 201.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Common Synonyms | 1-Boc-4-aminopiperazine, 4-Amino-1-Boc-piperazine, tert-butyl 4-amino-1-piperazinecarboxylate | [1][4] |

| Appearance | White to yellow or pale brown solid/crystalline powder | [1][4] |

| InChI Key | QMZFIRHRGPLKEV-UHFFFAOYSA-N | [1] |

| Boiling Point | 281 °C at 760 mmHg | |

| Flash Point | 124 °C |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through a two-step process starting from the commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). This strategy hinges on the selective functionalization of the secondary amine at the N4 position.

Synthetic Workflow Overview

The overall transformation involves the introduction of a nitrogen-containing group at the N4 position, which is then reduced to the primary amine. A common and effective method proceeds via a nitrosation followed by reduction.

Caption: Synthetic pathway from 1-Boc-piperazine to the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established chemical literature.[7]

Step 1: Synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as aqueous acetic acid, cool the mixture to 0-5 °C in an ice bath.

-

Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 10 °C. The acidic environment generates nitrous acid in situ, which acts as the electrophile. The N4-nitrogen of the Boc-piperazine, being more nucleophilic than the carbamate-protected N1-nitrogen, selectively attacks the nitrosonium ion (NO⁺).

-

Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-nitrosopiperazine-1-carboxylate, often as a yellow oil or solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude tert-butyl 4-nitrosopiperazine-1-carboxylate (1.0 eq) from the previous step in a protic solvent like methanol or acetic acid.[7]

-

Reduction: Cool the solution in an ice bath and add zinc powder (approx. 5-10 eq) portion-wise.[7] The zinc, in the presence of acetic acid, generates the reducing species. The N-nitroso group is readily reduced to the corresponding primary amine. Alternative reducing agents such as LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, though the Zn/AcOH system is often practical and high-yielding.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[7] Monitor by TLC for the disappearance of the nitroso intermediate.

-

Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the excess zinc and inorganic salts. Concentrate the filtrate under reduced pressure. Basify the residue with an aqueous solution of sodium bicarbonate and extract with an organic solvent.[7] The combined organic layers are dried, filtered, and concentrated. The resulting crude product can be purified by column chromatography on silica gel to afford this compound as a solid.[7]

Part 3: Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for building molecular complexity. The Boc-protected N1-amine allows the N4-amino group to undergo a variety of chemical transformations, such as amide bond formation, reductive amination, or participation in nucleophilic aromatic substitution (SₙAr) reactions. Following these modifications, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the N1-amine for further functionalization.

This sequential reactivity is invaluable in constructing libraries of compounds for screening and in the synthesis of complex drug candidates.

Caption: General workflow for utilizing the title compound in synthesis.

A key application area is in the development of kinase inhibitors. For instance, derivatives of this scaffold are used in the synthesis of molecules targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in various cancers. The piperazine core often serves as a linker connecting different pharmacophoric elements that bind to the ATP-binding pocket of the kinase. A notable example is its use as a precursor for intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key building block for the synthesis of the CDK4/6 inhibitor Ribociclib.[8][9]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][10]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Some suppliers recommend refrigerated storage (2-8 °C).

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Part 5: Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its pre-configured, differentially protected diamine structure provides a reliable and efficient entry point for the synthesis of complex piperazine-containing molecules. By understanding its properties, synthesis, and reactivity, researchers can strategically incorporate this building block to accelerate the development of novel therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

Yaopharma. Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Available at: [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

PubChem. tert-Butyl piperazine-1-carboxylate. Available at: [Link]

-

Wikipedia. 1-Boc-4-AP. Available at: [Link]

-

The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Supporting Information. (2018). Available at: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

-

DempoChem. CAS 118753-66-5. Available at: [Link]

-

Shimadzu Chemistry & Diagnostics. Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. Available at: [Link]

-

Pharmaffiliates. CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Available at: [Link]

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

-

Nia Innovation. tert-butyl 4-nitrosopiperazine-1-carboxylate. Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. dempochem.com [dempochem.com]

- 4. This compound | 118753-66-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. This compound [oakwoodchemical.com]

- 6. 118753-66-5|this compound|BLD Pharm [bldpharm.com]

- 7. 118753-66-5 | CAS DataBase [m.chemicalbook.com]

- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to tert-Butyl 4-aminopiperazine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity, and discuss its applications in drug discovery, with a focus on providing practical insights for laboratory professionals.

Core Molecular Attributes of this compound

This compound, a bifunctional molecule featuring a Boc-protected piperazine and a primary amino group, is a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure allows for selective chemical modifications at different positions, making it a versatile scaffold in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₃O₂ | [1] |

| Molecular Weight | 201.27 g/mol | [1] |

| CAS Number | 118753-66-5 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-tert-butyloxycarbonyl-4-amino-piperazine, 4-Amino-1-tert-butoxycarbonylpiperazine, 1,1-dimethylethyl 4-amino-1-piperazinecarboxylate | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Molecular Structure

The structure of this compound is characterized by a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an amino group on the other. This differential protection is key to its utility in multi-step syntheses.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. While several synthetic routes are possible, a common laboratory-scale approach involves the mono-protection of piperazine followed by amination.

Representative Synthesis Protocol

Step 1: Mono-Boc Protection of Piperazine

Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or a biphasic system with a mild base such as sodium bicarbonate. Careful control of stoichiometry is crucial to favor the formation of the mono-protected product, tert-butyl piperazine-1-carboxylate.

Step 2: Amination of 1-Boc-piperazine

The secondary amine of 1-Boc-piperazine can then be subjected to amination. A variety of reagents can be employed for this transformation. For instance, a method analogous to the synthesis of other N-amino piperazines could involve reaction with a suitable N-aminating agent.

Note: The exact conditions, including reagents, solvents, and reaction times, would need to be optimized for this specific transformation.

Reactivity Profile

The reactivity of this compound is dictated by its two key functional groups:

-

The Primary Amino Group (-NH₂): This group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, reductive amination, and formation of ureas and sulfonamides. This allows for the introduction of diverse substituents at this position.

-

The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the secondary amine, which can then be further functionalized. This orthogonal reactivity is a cornerstone of its utility in complex molecule synthesis.

Caption: Reactivity pathways of this compound.

Analytical Characterization

Accurate characterization of this compound is essential to ensure its purity and structural integrity before its use in subsequent reactions. The primary analytical techniques employed are NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. A ¹H NMR spectrum for 1-tert-butyloxycarbonyl-4-amino-piperazine is available and can be used for structural confirmation. The expected signals would include:

-

A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

Multiplets corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will be shifted downfield compared to those adjacent to the amino group.

-

A broad singlet for the two protons of the primary amino group, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Although specific experimental data for the target molecule was not found, based on its structure and data for similar compounds, the following signals can be predicted:

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

-

Signals for the four distinct carbons of the piperazine ring.

-

A signal for the carbonyl carbon of the Boc group around 155 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 202.16.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (around 3300-3400 cm⁻¹).

-

C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹).

-

C=O stretching of the carbamate (around 1680-1700 cm⁻¹).

Applications in Drug Discovery

This compound and its analogs are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety is a common scaffold in drug molecules due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.

This class of compounds serves as a key building block in the development of targeted therapies. For instance, a structurally similar compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is an intermediate in the synthesis of Ribociclib, a targeted therapy used in the treatment of certain types of breast cancer.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for the target molecule was not retrieved, information from closely related compounds provides valuable guidance.

Hazard Identification

Based on data for analogous compounds, this compound may cause skin and eye irritation. It may also cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an essential tool in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the laboratory.

References

Sources

The Versatile Scaffolding of tert-butyl 4-aminopiperazine-1-carboxylate in Modern Drug Discovery

A Comprehensive Technical Guide for Researchers and Medicinal Chemists

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of available chemical scaffolds, tert-butyl 4-aminopiperazine-1-carboxylate emerges as a cornerstone intermediate, prized for its inherent structural features that offer a unique combination of synthetic versatility and desirable physicochemical properties. This guide provides an in-depth analysis of this compound, from its fundamental chemical identity to its practical applications in the synthesis of biologically active molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature: A Multifaceted Profile

This compound, systematically named tert-butyl 4-amino-1-piperazinecarboxylate, is a bifunctional organic molecule featuring a piperazine ring substituted with a primary amine at the N4 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. This strategic placement of functional groups is the very source of its utility in medicinal chemistry. The Boc group provides a stable yet readily cleavable protecting element for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen and the primary amino group.

Due to its widespread use, this compound is known by a variety of synonyms in commercial and academic literature. A clear understanding of this nomenclature is essential for efficient sourcing and unambiguous communication in a research setting.

Table 1: Common Synonyms and Chemical Identifiers

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| tert-butyl 4-amino-1-piperazinecarboxylate | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |

| 1-Boc-4-aminopiperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |

| 4-Amino-1-(tert-butoxycarbonyl)piperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |

| 1-tert-Butoxycarbonyl-4-aminopiperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |

| 4-Aminopiperazine-1-carboxylic acid tert-butyl ester | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |

| N-(tert-Butoxycarbonyl)-N'-aminopiperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |

The Synthetic Keystone: Rationale and Experimental Protocol

The synthesis of this compound is a critical process for its application in drug discovery. A common and reliable method involves the reduction of a nitroso precursor, which is a testament to the robustness of this synthetic route.

Causality in Synthetic Design

The choice of a nitroso-piperazine precursor is strategic. The nitrosation of the N1-Boc-piperazine is a high-yielding reaction, and the subsequent reduction of the nitroso group to a primary amine is a well-established and efficient transformation. This two-step process provides a clean and scalable route to the desired product, avoiding harsh conditions that might compromise the Boc protecting group. The use of zinc powder in the presence of acetic acid is a classic and effective method for this reduction, favored for its moderate reactivity and operational simplicity.

Validated Synthesis Protocol

The following protocol details a reliable method for the preparation of this compound, adapted from established procedures.[1]

Step 1: Synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate

This precursor is typically prepared from tert-butyl piperazine-1-carboxylate.

Step 2: Reduction to this compound

-

Materials:

-

tert-butyl 4-nitrosopiperazine-1-carboxylate

-

Methanol (MeOH)

-

Zinc powder (Zn)

-

Acetic acid (AcOH)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

-

-

Procedure:

-

At room temperature, dissolve tert-butyl 4-nitrosopiperazine-1-carboxylate (1 equivalent) in methanol.

-

Add zinc powder (approximately 2-3 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic acid dropwise to the cooled and stirred mixture.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the excess zinc powder and other insoluble materials.

-

Carefully neutralize the filtrate by adding aqueous sodium bicarbonate solution until the pH is alkaline.

-

Extract the aqueous layer with chloroform or dichloromethane multiple times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light yellow oil.[1]

-

This self-validating protocol ensures a high yield of the target compound, with the purity readily assessable by standard analytical techniques such as NMR and mass spectrometry.

A Scaffold for Innovation: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Its bifunctional nature allows for a stepwise and controlled introduction of molecular complexity, making it a favored building block in the development of novel therapeutics.

The Gateway to Substituted Piperazines

The orthogonally protected nitrogens of this compound are the key to its synthetic utility. The primary amino group can be readily functionalized through various reactions, including acylation, alkylation, and reductive amination, to introduce a wide range of substituents. Subsequently, the Boc-protecting group can be removed under acidic conditions to liberate the N1 nitrogen, which can then be further modified. This stepwise approach allows for the synthesis of complex piperazine-containing molecules with a high degree of control over the final structure.

Caption: General workflow for kinase inhibitor synthesis.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a reactive primary amine and a protected secondary amine within a piperazine core provides medicinal chemists with a powerful and versatile tool for the synthesis of complex and biologically active molecules. The ability to selectively functionalize different parts of the molecule in a stepwise manner allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. As the quest for novel and more effective therapeutics continues, the importance of such well-designed building blocks in the drug discovery and development pipeline cannot be overstated.

References

Sources

The Diverse Biological Landscape of 1-Boc-4-Aminopiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 1-Boc-4-Aminopiperazine in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 1-Boc-4-aminopiperazine moiety has emerged as a particularly versatile and valuable scaffold. Its inherent structural features, including a protected nitrogen for controlled synthetic elaboration and a reactive amino group for diverse functionalization, make it an ideal starting point for the construction of compound libraries with a wide spectrum of biological activities.[1] This guide provides an in-depth technical exploration of the biological activities associated with derivatives of 1-Boc-4-aminopiperazine, offering insights into their therapeutic potential across oncology, neuroprotection, and virology. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationship (SAR) data to empower researchers in their quest for novel therapeutics.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

The piperazine nucleus is a recurring motif in a multitude of approved anticancer drugs, valued for its ability to confer favorable pharmacokinetic properties.[2] Derivatives of 1-Boc-4-aminopiperazine have been explored as potential anticancer agents, with research focusing on their ability to induce cytotoxicity, trigger apoptosis, and arrest the cell cycle in various cancer cell lines.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of piperazine derivatives are often multifaceted. Studies on related arylpiperazine compounds have demonstrated that their mechanism of action can involve the induction of both intrinsic and extrinsic apoptotic pathways.[3][4] This is often characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 3, 7, and 9.[3] Furthermore, some derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[3][5] For instance, certain quinoxalinyl-piperazine compounds act as G2/M-specific cell cycle inhibitors and also inhibit the anti-apoptotic protein Bcl-2.[5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-Boc-4-aminopiperazine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. SAR studies on related arylpiperazine derivatives have highlighted the importance of the nature and position of substituents on the aryl ring. For example, in a series of novel arylpiperazine derivatives containing a saccharin moiety, compounds with a p-fluoro or a dichloro-substituted phenyl group exhibited strong and selective cytotoxic activities against prostate cancer cell lines.[6] In another study, a 3,4-dichlorophenyl substituent on the piperazine ring resulted in the most active compound against liver, breast, and colon cancer cell lines.[4] These findings underscore the critical role of electronic and steric factors in modulating the anticancer potency of these derivatives.

Quantitative Data Summary: Cytotoxicity of Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinoxalinyl-piperazine | Various | Breast, Skin, Pancreas, Cervix | 0.011 - 0.021 | [5] |

| Piperazine Amide | MDA-MB-231 | Triple-Negative Breast Cancer | 11.3 | |

| Arylpiperazine-Saccharin | DU145 | Prostate Cancer | < 2 | [6] |

| Thiazolinylphenyl-piperazine | MCF-7 | Breast Cancer | 15 - 19 | |

| Isoxazole-piperazine | Huh7/Mahlavu | Hepatocellular Carcinoma | 0.09 - 11.7 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1-Boc-4-aminopiperazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-Boc-4-aminopiperazine derivatives in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is critical for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability.

II. Neuroprotective Activity: Shielding Neurons from Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to global health. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major goal of modern neuroscience research. Derivatives of 1-Boc-4-aminopiperazine have shown promise in this area, with studies pointing towards their ability to counteract neuronal damage induced by oxidative stress and excitotoxicity.

Mechanism of Action: Combating Oxidative Stress and Modulating Neuronal Signaling

The neuroprotective effects of piperazine derivatives are often linked to their antioxidant properties and their ability to modulate key neuronal signaling pathways. For instance, certain 8-amino-1,4-benzoxazine derivatives, which share structural similarities, have been shown to inhibit oxidative stress-mediated neuronal degeneration.[8] These compounds can prevent the fall in ATP levels caused by hypoxia in astrocytes, indicating a protective effect on cellular energy metabolism.[9] Furthermore, some piperazine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy, aiming to increase cholinergic neurotransmission.[10]

Structure-Activity Relationship (SAR) Insights

In the realm of neuroprotection, SAR studies have begun to elucidate the structural features that contribute to the desired activity. For 8-amino-1,4-benzoxazine derivatives, 3-alkyl substituents were found to be essential for efficient neuroprotective activity, with 8-benzylamino substituted compounds being the most promising.[8] In a study of piperazine derivatives as potential AChE inhibitors, a derivative with a 2-methoxyphenyl group on the piperazine ring showed significant neuroprotective potential against aluminum-induced neurotoxicity.[10]

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes a method to evaluate the neuroprotective effects of 1-Boc-4-aminopiperazine derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line, such as PC12 cells.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

-

96-well plates

-

Nerve Growth Factor (NGF) for differentiation

-

1-Boc-4-aminopiperazine derivatives (dissolved in DMSO)

-

Hydrogen peroxide (H2O2) solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Differentiation: Seed PC12 cells in 96-well plates and differentiate them into a neuronal phenotype by treating with NGF (50-100 ng/mL) for 5-7 days.

-

Compound Pre-treatment: After differentiation, replace the medium with fresh medium containing various concentrations of the 1-Boc-4-aminopiperazine derivatives. Incubate for 1-2 hours.

-

Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces significant cell death (e.g., 100-200 µM, to be optimized for the specific cell line). Include a control group without H2O2 and a group with H2O2 but without the test compound.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Cell Viability: Following the incubation, assess cell viability using the MTT assay as described in the anticancer protocol above.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds by comparing the viability of cells treated with both the compound and H2O2 to those treated with H2O2 alone.

Causality in Experimental Design: Pre-treating the cells with the test compounds before inducing oxidative stress allows for the assessment of their prophylactic neuroprotective potential. This design aims to determine if the compounds can prevent or mitigate the neuronal damage caused by the subsequent insult.

III. Antiviral Activity: Inhibiting Viral Replication and Entry

The emergence and re-emergence of viral infections necessitate the continuous development of novel antiviral agents. The piperazine scaffold is present in several antiviral drugs, and derivatives of 1-Boc-4-aminopiperazine are being investigated for their potential to inhibit the replication of a range of viruses.

Mechanism of Action: Targeting Viral Life Cycle Stages

The antiviral mechanism of piperazine derivatives can vary depending on the specific virus and the chemical structure of the compound. Some derivatives have been shown to interfere with the early stages of the viral life cycle, such as viral entry into the host cell. For instance, diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Structure-Activity Relationship (SAR) Insights

SAR studies of piperazine-containing antiviral agents have provided valuable information for the design of more potent inhibitors. In the case of HIV-1 NNRTIs, the introduction of alkenylpiperidine and alkynylpiperidine moieties into the diarylpyrimidine scaffold has been explored to interact with new sites in the non-nucleoside inhibitor binding pocket.[7] For piperazine derivatives with activity against noroviruses, the nature of the substituent on the piperazine ring was found to be very sensitive for anti-norovirus activity.[11]

Quantitative Data Summary: Antiviral Activity of Piperazine Derivatives

The following table presents the antiviral activity of selected piperazine derivatives against different viruses, expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

| Compound Class | Virus | EC50 | Reference |

| Diarylpyrimidine-piperazine sulfonyl | HIV-1 (Wild Type) | 0.0014 µM | [11] |

| Piperidine-substituted arylpyrimidine | HIV-1 (Wild Type) | 19 nM | [7] |

| Piperazine-substituted Favipiravir | Nipah Virus | (In silico study) | [12] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit the replication of a lytic virus.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

6-well or 12-well plates

-

Cell culture medium

-

1-Boc-4-aminopiperazine derivatives (dissolved in DMSO)

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

Step-by-Step Methodology:

-

Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the 1-Boc-4-aminopiperazine derivatives in culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of the test compounds at various concentrations. Include a virus control (no compound) and a cell control (no virus, no compound). Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compounds. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from a dose-response curve.

Trustworthiness of the Protocol: The use of a semi-solid overlay is crucial to ensure that new infections are localized, leading to the formation of distinct plaques that can be accurately counted. This is a key element that ensures the reliability of the quantitative data obtained from this assay.

IV. Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms discussed, the following diagrams are provided.

General Workflow for Biological Evaluation

Caption: A generalized workflow for the discovery and development of biologically active 1-Boc-4-aminopiperazine derivatives.

Apoptosis Induction Pathway

Caption: A simplified diagram of the intrinsic apoptosis pathway that can be induced by anticancer piperazine derivatives.

Conclusion and Future Perspectives

The 1-Boc-4-aminopiperazine scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The research highlighted in this guide demonstrates the potential of its derivatives in the fields of oncology, neuroprotection, and virology. The synthetic tractability of this core structure allows for extensive exploration of structure-activity relationships, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the chemical space around the 1-Boc-4-aminopiperazine core is warranted to identify novel derivatives with enhanced activity and novel mechanisms of action. Secondly, a deeper understanding of the molecular targets of these compounds is crucial for rational drug design and for predicting potential off-target effects. Finally, the translation of promising in vitro findings into in vivo models of disease is a critical next step to validate the therapeutic potential of these compounds. By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of drugs based on this privileged scaffold.

References

-

May C, Downey C, Power JD, Kavanagh PV. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Test Anal. 2020 Sep;12(9):1387-1392. [Link]

-

Schröder, J., El-Sayed, N. F., El-Gazzar, M. G., El-Tombary, A. A., El-Ashry, E. S., & Al-Salahi, R. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3328. [Link]

-

Lee, J. H., Park, J. H., Kim, J. A., Lee, J. H., Lee, S. H., & Lee, K. T. (2010). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & medicinal chemistry, 18(22), 7966–7975. [Link]

-

Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. [Link]

-

Pro-Chem, Inc. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]

-

Ahmad, A., Ahmad, I., & Khan, M. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi journal of biological sciences, 23(2), 260–266. [Link]

-

Silvestri, R., De Martino, G., La Regina, G., & Artico, M. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules (Basel, Switzerland), 23(11), 2949. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]

-

Qi, X., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, L. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules (Basel, Switzerland), 24(12), 2295. [Link]

-

ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

-

Walayat, K., & Mohsin, N. U. A. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-28. [Link]

-

Qi, X., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, L. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & medicinal chemistry, 27(1), 133–143. [Link]

-

Köksal Akkoç, M., Göger, G., & Yarım, M. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 36(3), 513-526. [Link]

-

Malawska, B., & Kulig, K. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Current medicinal chemistry, 8(12), 1477–1487. [Link]

-

Jiang, S., Zhang, X., Feng, Y., Sun, P., Zhan, P., & Liu, X. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Scientific reports, 13(1), 6927. [Link]

-

Chen, X., Zhan, P., Li, D., De Clercq, E., & Liu, X. (2021). Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. Bioorganic chemistry, 116, 105353. [Link]

-

Irannejad, H., Amini, M., Khodagholi, F., Ansari, N., Tusi, S. K., Sharifzadeh, M., & Shafiee, A. (2010). Synthesis and in vitro evaluation of new 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & medicinal chemistry, 18(12), 4224–4230. [Link]

-

Kumar, A., Singh, A., & Sharma, S. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity research, 27(3), 314–327. [Link]

-

Lipin, R., Dhanabalan, A. K., Gunasekaran, K., & Solomon, R. V. (2021). Piperazine-substituted derivatives of Favipiravir for Nipah Virus Inhibition: What do in silico studies unravel?. SN Applied Sciences, 3(1), 1-13. [Link]

-

Carron, R., Delarue-Cochin, S., Caignard, D. H., Renard, P., & Bigg, D. C. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(24), 5043–5052. [Link]

-

Xiong, L., Wu, H., Zhong, T., Luo, F., Li, Q., Li, M., ... & Fan, Y. (2021). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules (Basel, Switzerland), 26(18), 5606. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Chen, J., Li, J., & Zhang, J. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS chemical neuroscience, 15(10), 2042–2057. [Link]

-

Bîcu, E., G-Bora, A. A., Uivarosi, V., & Avram, S. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules (Basel, Switzerland), 26(21), 6619. [Link]

-

Lewgowd, W., Krawczyk, M., Staliński, K., & Głowacka, E. (2014). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Journal of the Brazilian Chemical Society, 25(12), 2292-2303. [Link]

Sources

- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 11. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This guide provides a comprehensive technical overview of substituted piperazines, delving into their synthesis, structure-activity relationships (SAR), and profound impact across diverse therapeutic areas. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage the piperazine motif in contemporary drug discovery.

The Enduring Appeal of the Piperazine Moiety

The piperazine core offers a unique combination of attributes that make it a highly attractive building block for drug design. The two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of pharmacological activity and pharmacokinetic profiles.[1] Key properties contributing to its widespread use include:

-

Improved Physicochemical Properties: The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of crystalline salts, which are advantageous for formulation and manufacturing.[2][3]

-

Pharmacokinetic Modulation: The piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It is frequently incorporated to enhance oral bioavailability and brain penetration for central nervous system (CNS) targets.[3][4]

-

Versatile Scaffolding: The piperazine ring can act as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal target engagement or as a central scaffold for building molecular complexity.

-

Biological Activity: The piperazine nucleus itself can contribute to biological activity, often through interactions with various receptors and enzymes.

Synthetic Strategies for Substituted Piperazines

The synthesis of substituted piperazines is a well-established field with a rich repertoire of methodologies. The choice of synthetic route depends on the desired substitution pattern, scalability, and stereochemical requirements. Key strategies include the formation of N-substituted and, more recently, C-substituted piperazines.

N-Substitution: The Workhorse of Piperazine Synthesis

The majority of piperazine-containing drugs feature substitution on one or both nitrogen atoms.[5] Two of the most powerful and widely employed methods for N-arylation and N-alkylation are the Buchwald-Hartwig amination and reductive amination, respectively.

This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of N-aryl piperazines.[6]

Reaction Scheme:

A flowchart illustrating the key steps in the Buchwald-Hartwig amination.

Step-by-Step Methodology: [6]

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous toluene or another suitable solvent via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reductive amination is a versatile method for introducing alkyl groups to the piperazine nitrogen.[7]

Reaction Scheme:

A flowchart illustrating the key steps in reductive amination.

Step-by-Step Methodology: [7]

-

Reaction Setup: To a solution of piperazine (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.).

-

Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added.

-

Reaction: Stir the mixture at room temperature for 1-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-